molecular formula C13H22BrNO2 B2361467 Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate CAS No. 2580202-47-5

Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate

Cat. No.: B2361467
CAS No.: 2580202-47-5
M. Wt: 304.228
InChI Key: CHKNRGAFCHHIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate: is a chemical compound with the molecular formula C13H22BrNO2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a bromomethyl group and a tert-butyl carbamate group attached. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Scientific Research Applications

Chemistry: Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution and other chemical reactions. The bromomethyl group is likely to be a key site for these interactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the position of the bromomethyl group.

Properties

IUPAC Name

tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKNRGAFCHHIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.